(4-(5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(pyridin-3-yl)methanone
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Description
(4-(5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C21H22N4O2S and its molecular weight is 394.49. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antitubercular Activity
Compounds similar to the one have been synthesized and evaluated for their antimicrobial and antitubercular properties. For instance, Patel, Agravat, and Shaikh (2011) synthesized pyridine derivatives demonstrating variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Additionally, Badiger and Khazi (2013) explored Mannich bases of imidazo[2,1-b][1,3,4]thiadiazoles, showing significant antitubercular activity (Badiger & Khazi, 2013).
Antiproliferative and Anti-Cancer Properties
The antiproliferative activity of similar compounds has been studied, such as the research by Prasad et al. (2018) on a novel bioactive heterocycle evaluated for antiproliferative activity (Prasad et al., 2018). Moreover, Jeankumar et al. (2013) explored thiazole-aminopiperidine hybrid analogues as Mycobacterium tuberculosis GyrB inhibitors, indicating potential for anti-cancer applications (Jeankumar et al., 2013).
Receptor Binding and Inhibitory Actions
Compounds with similar structures have been synthesized to study receptor binding and inhibitory actions. For example, Guca (2014) synthesized pyrazolo[1,5-α] pyridines for in vitro receptor binding assays, potentially relevant in neurological research (Guca, 2014). In a similar vein, Romero et al. (2012) synthesized small molecule antagonists of the G protein-coupled receptor NPBWR1, indicating a role in neurological and pharmacological studies (Romero et al., 2012).
Antifungal Activity and Molecular Docking Studies
Desai, Jadeja, and Khedkar (2022) designed sulfur-containing pyrazole-pyridine hybrids, investigated for their antimicrobial activity and molecular docking, showing promise in antifungal research (Desai, Jadeja, & Khedkar, 2022).
Properties
IUPAC Name |
[4-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-pyridin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-27-18-6-4-15(5-7-18)13-19-23-24-20(28-19)16-8-11-25(12-9-16)21(26)17-3-2-10-22-14-17/h2-7,10,14,16H,8-9,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUIFEDASPEEAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)C3CCN(CC3)C(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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